ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a pyridazinone-piperazine hybrid compound characterized by a central pyridazinone ring substituted with a 4-fluoro-2-methoxyphenyl group and an acetyl-linked piperazine moiety bearing an ethyl carboxylate ester. This structure combines pharmacophoric elements common in acetylcholinesterase inhibitors and monoamine oxidase modulators, as pyridazinones and piperazines are known to interact with neurotransmitter systems . The fluorine and methoxy substituents likely enhance lipophilicity and metabolic stability compared to non-substituted analogs .
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5/c1-3-30-20(28)24-10-8-23(9-11-24)19(27)13-25-18(26)7-6-16(22-25)15-5-4-14(21)12-17(15)29-2/h4-7,12H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSHRWDGTSQPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration, reduction, and subsequent acylation to form 3-(4-fluoro-2-methoxyphenyl)acetyl chloride.
Pyridazinone Ring Formation: The acyl chloride reacts with hydrazine to form the pyridazinone ring.
Piperazine Coupling: The pyridazinone intermediate is then coupled with ethyl piperazine-1-carboxylate under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions.
Scientific Research Applications
Ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Fluoro/Methoxy vs. Chloro Substitutions
- The chloro group increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and may reduce solubility compared to the fluoro-methoxy analog .
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate derivatives (): The 2-fluorophenyl substituent lacks the methoxy group, decreasing steric hindrance and polarity. This simplification may enhance synthetic accessibility but reduce selectivity for targets sensitive to methoxy interactions .
Benzyloxy Pyridazine Derivatives ():
Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide feature sulfonamide and benzyloxy groups instead of acetyl-piperazine-ester motifs. These substitutions prioritize hydrogen-bonding interactions over lipophilicity, likely shifting activity toward cyclooxygenase or carbonic anhydrase inhibition .
Functional Group Modifications
Ester vs. Amide/Hydrazide Derivatives
- Ethyl carboxylate (Target Compound) : The ester group enhances membrane permeability but may act as a prodrug, hydrolyzing to a carboxylic acid in vivo .
- Acetohydrazide analogs (e.g., ): Hydrazide derivatives like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide introduce nucleophilic NH groups, enabling further derivatization (e.g., hydrazone formation) but reducing metabolic stability compared to esters .
- Amide derivatives (): N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide replaces the ester with an amide, improving hydrolytic stability but requiring structural optimization for bioavailability .
Piperazine Ring Modifications
- Benzylpiperidine vs. Piperazine (): S9 (a pyridazinone-benzylpiperidine analog) replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces basicity and may alter off-target receptor interactions (e.g., dopamine D2 vs. serotonin 5-HT1A) .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
